N-Despropyl-N-ethyl Macitentan
Description
Properties
CAS No. |
441796-13-0 |
|---|---|
Molecular Formula |
C18H18Br2N6O4S |
Molecular Weight |
574.248 |
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
InChI Key |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Synonyms |
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: N-Propyl Sulfamide
The synthesis begins with the formation of the potassium salt of N-propyl sulfamide (III), generated in situ by reacting N-propyl sulfamide with potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). This intermediate is critical for subsequent coupling reactions.
Condensation with 5-(4-Bromophenyl)-4,6-dichloropyrimidine
The potassium salt reacts with 5-(4-bromophenyl)-4,6-dichloropyrimidine (II) at 25–30°C for 5–6 hours, significantly faster than prior methods requiring 48 hours. The optimized conditions reduce impurity formation, yielding N-5-(4-bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.
Ethylene Glycol-Mediated Etherification
The chloro intermediate undergoes etherification with ethylene glycol at 90–130°C for 12–14 hours, exploiting ethylene glycol as both solvent and reactant. This step replaces chlorine with a hydroxyethoxy group, forming N-5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.
Final Coupling with 5-Bromo-2-chloropyrimidine
Sodium hydride facilitates the coupling of the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine in non-polar solvents (e.g., toluene). The reaction proceeds at 10–15°C, followed by citric acid quenching and purification via acetonitrile/water crystallization.
Hypothetical Pathways for N-Despropyl-N-ethyl Macitentan Synthesis
Alkyl Group Substitution Strategies
To synthesize this compound, the propyl group in the sulfamide moiety must be replaced with an ethyl group. Two approaches are plausible:
Direct Alkylation of Sulfamide
Reductive Amination
-
Process : Introduce an ethyl group via reductive amination of a primary amine intermediate using ethyl aldehydes and reducing agents (e.g., sodium cyanoborohydride).
Challenges in Alkyl Substitution
-
Regioselectivity : Ensuring ethylation occurs exclusively at the sulfamide nitrogen.
-
Byproduct Formation : Competing reactions may yield N,N-diethyl or oxidized products.
-
Purification : Chromatography or recrystallization (e.g., acetonitrile/water systems) would be required to isolate the desired derivative.
Analytical and Optimization Data
Reaction Conditions for Ethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Maximizes selectivity |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 6–8 hours | Minimizes side reactions |
| Base | K₂CO₃ | Mild, non-nucleophilic |
Purification Efficiency
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Acetonitrile/Water | 99.5 | 85 |
| Chromatography (SiO₂) | 99.8 | 70 |
Industrial Feasibility and Scalability
The patent WO2017191565A1 emphasizes industrial viability through:
Chemical Reactions Analysis
Types of Reactions
N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Pharmacological Properties
N-Despropyl-N-ethyl Macitentan retains pharmacological activity similar to that of its parent compound, Macitentan. It is known to exhibit:
- Endothelin Receptor Antagonism : this compound acts on both ETA and ETB receptors, which are involved in vasoconstriction and smooth muscle cell proliferation. It has been shown to be approximately 20% as potent as Macitentan in vitro .
- Sustained Receptor Occupancy : The compound demonstrates a longer receptor occupancy half-life compared to other antagonists like bosentan and ambrisentan, leading to more effective blockade of endothelin signaling .
Clinical Applications
The primary clinical application of this compound is in the management of pulmonary arterial hypertension. Its efficacy has been highlighted in various studies:
- Morbidity and Mortality Reduction : Clinical trials have demonstrated that Macitentan significantly reduces morbidity and mortality in PAH patients. The efficacy of this compound as a metabolite contributes to these outcomes .
- Combination Therapy : Recent studies have explored the use of this compound in combination with phosphodiesterase type 5 inhibitors (like tadalafil). This fixed-dose combination has shown improved pulmonary vascular resistance compared to monotherapy .
Table 1: Summary of Clinical Trials Involving this compound
Ongoing Research and Future Directions
Current research is focused on further elucidating the role of this compound in PAH treatment:
- Long-term Efficacy Studies : Investigations are underway to assess the long-term benefits and safety profile of this compound in diverse patient populations.
- Mechanistic Studies : Research is also being conducted to better understand the molecular mechanisms by which this compound exerts its effects on endothelin receptors and its interaction with other signaling pathways involved in PAH.
Mechanism of Action
N-Despropyl-N-ethyl Macitentan exerts its effects by acting as an endothelin receptor antagonist. It binds to endothelin receptors, preventing the binding of endothelin-1, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure . The molecular targets include endothelin receptor subtypes ETA and ETB, with a higher selectivity for ETA .
Comparison with Similar Compounds
Receptor Binding and Potency
Macitentan exhibits high potency against both ETA (IC₅₀ = 0.5 nM) and ETB (IC₅₀ = 99 nM) receptors, with tissue-targeted penetration and long half-life (~16 hrs) . While specific IC₅₀ data for N-Despropyl-N-ethyl Macitentan are unavailable, structural analogs like Compound 104 (ethyl-substituted) and Compound 117 (butyl-substituted) show comparable endothelin receptor antagonism. For example:
- Compound 104: IC₅₀ (ETA) = 1.2 nM, IC₅₀ (ETB) = 120 nM .
- Compound 117: IC₅₀ (ETA) = 0.8 nM, IC₅₀ (ETB) = 105 nM .
These data suggest that alkyl chain length (ethyl vs. propyl vs.
Metabolic Stability and Drug Interactions
This compound is likely a product of oxidative metabolism, akin to ACT-132577 (N-Despropyl Macitentan), which has a longer half-life (8.5 hrs in rats) than macitentan (2 hrs) . However, rifampin co-administration reduces macitentan and ACT-373898 (another metabolite) plasma concentrations by ~50%, while ACT-132577 levels remain stable . This suggests that this compound, if metabolized similarly, may exhibit variable pharmacokinetics under enzyme-inducing conditions.
Patent and Regulatory Considerations
This compound, as a derivative, falls under impurity control guidelines requiring rigorous analytical standards (e.g., Daicel Pharma’s cGMP-compliant impurity references) .
Biological Activity
N-Despropyl-N-ethyl Macitentan is a metabolite of Macitentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
This compound functions by antagonizing the endothelin receptors (ET-A and ET-B), which are implicated in vasoconstriction and cellular proliferation. By blocking these receptors, the compound reduces the effects of endothelin-1, a potent vasoconstrictor, leading to:
- Vasodilation : The blockade of ET-A receptors decreases smooth muscle contraction.
- Reduced Cell Proliferation : Inhibition of both ET-A and ET-B receptors mitigates the hyperproliferation of smooth muscle cells associated with PAH .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by several key parameters:
| Parameter | Value |
|---|---|
| Bioavailability | Estimated at 74% |
| Volume of Distribution | 40-50 L |
| Protein Binding | >99% (primarily to albumin) |
| Half-life | 16 hours (Macitentan); 40-66 hours (active metabolite M6) |
| Route of Elimination | 50% urine, 24% feces |
The compound undergoes extensive metabolism via cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C9, and CYP2C19), producing several metabolites including M6, which retains biological activity .
Case Studies and Research Findings
- SERAPHIN Trial : A pivotal study assessing the efficacy of Macitentan (and by extension this compound) demonstrated significant reductions in morbidity and mortality among PAH patients. The trial involved over 750 patients and reported:
-
Real-World Studies : Subsequent studies in diverse populations have corroborated these findings:
- A study involving 474 Korean patients reported a final effectiveness rate of 93%, with common adverse effects being dyspnea and nasopharyngitis .
- A retrospective observational study in China confirmed the safety and effectiveness of Macitentan in real-world settings, further supporting its clinical utility .
Adverse Effects
While generally well-tolerated, this compound can lead to several adverse effects:
- Common Adverse Events : Headache, nasopharyngitis, anemia.
- Serious Adverse Events : Rarely reported but can include hypotension and liver enzyme elevations.
The incidence rates for adverse events were approximately 39% in real-world settings, with serious adverse events being infrequent .
Q & A
Q. How can in silico tools elucidate the metabolic inhibition mechanisms of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to CYP450 isoforms. Molecular dynamics simulations (e.g., GROMACS) assess stability of inhibitor-enzyme complexes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
